molecular formula C7H14ClN B12925428 N,N-Diethylprop-2-yn-1-amine hydrochloride CAS No. 23123-80-0

N,N-Diethylprop-2-yn-1-amine hydrochloride

Cat. No.: B12925428
CAS No.: 23123-80-0
M. Wt: 147.64 g/mol
InChI Key: MJTCIDWBSKCCKK-UHFFFAOYSA-N
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Description

N,N-Diethylprop-2-yn-1-amine hydrochloride (CAS 23123-80-0) is the hydrochloride salt of a tertiary propargylamine. With a molecular formula of C7H14ClN and a molecular weight of 147.65 g/mol , this compound is supplied for research and industrial applications. Its primary researched application is in the field of electroplating, where it functions as a highly efficient secondary brightener additive in nickel plating baths . When used as a top brightener at low concentrations, it contributes to the deposition of nickel layers with enhanced surface brightness and leveling . Furthermore, its use can help reduce internal stress within the electrodeposited metal and improve the ductility and throwing power of the plating process, which is critical for both decorative and functional finishes . The base amine, N,N-Diethylpropargylamine, is characterized as a clear, colorless to yellow liquid that is sparingly soluble in water but readily soluble in acids . This product is intended for research and development purposes only and is not approved for use in diagnostic or therapeutic procedures for humans or animals. Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

23123-80-0

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

N,N-diethylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-4-7-8(5-2)6-3;/h1H,5-7H2,2-3H3;1H

InChI Key

MJTCIDWBSKCCKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#C.Cl

Origin of Product

United States

Synthetic Methodologies for N,n Diethylprop 2 Yn 1 Amine Hydrochloride

Established Synthetic Pathways and Precursors

The more conventional approaches to synthesizing N,N-Diethylprop-2-yn-1-amine rely on the direct formation of the carbon-nitrogen bond through alkylation, followed by conversion to its hydrochloride salt for improved stability and handling.

Alkylation and Substitution Approaches to N,N-Diethylprop-2-yn-1-amine

The most direct method for the synthesis of N,N-Diethylprop-2-yn-1-amine involves the nucleophilic substitution reaction between diethylamine (B46881) and a propargyl halide, such as propargyl bromide or propargyl chloride. This reaction, a form of N-alkylation, is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netmasterorganicchemistry.com

The general scheme for this reaction is as follows:

(C₂H₅)₂NH + HC≡CCH₂X → (C₂H₅)₂NCH₂C≡CH + HX

Where X represents a halogen (e.g., Br, Cl).

The choice of base is crucial to prevent the formation of undesired byproducts. While strong bases like sodium hydroxide (B78521) can be used, the use of a hindered, non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) can be advantageous in minimizing the formation of the quaternary ammonium (B1175870) salt, which can occur via over-alkylation of the desired tertiary amine product. researchgate.net The reaction is often performed in a suitable organic solvent like acetonitrile (B52724) at room temperature. researchgate.net However, direct alkylation of amines can sometimes lead to a mixture of primary, secondary, tertiary, and even quaternary amine products, making purification challenging. masterorganicchemistry.com

Table 1: Representative Alkylation Reaction for Tertiary Amine Synthesis

Reactant 1 Reactant 2 Base Solvent Temperature Yield Reference
Secondary Amine Alkyl Halide Hünig's Base Acetonitrile Room Temp. High researchgate.net

Conversion of N,N-Diethylprop-2-yn-1-amine to its Hydrochloride Salt

The free base form of N,N-Diethylprop-2-yn-1-amine is a liquid that can be volatile and susceptible to degradation. To enhance its stability, ease of handling, and solubility in polar solvents, it is commonly converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

The reaction involves the protonation of the basic nitrogen atom of the diethylamino group by the hydrogen chloride:

(C₂H₅)₂NCH₂C≡CH + HCl → [(C₂H₅)₂NHCH₂C≡CH]⁺Cl⁻

This acid-base reaction is generally straightforward and high-yielding. The resulting N,N-Diethylprop-2-yn-1-amine hydrochloride is a solid, which is often more stable and less odorous than the free base. vulcanchem.com The salt formation also facilitates purification by crystallization.

Multicomponent Reaction Strategies in Propargylamine (B41283) Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. libretexts.org The A³ coupling reaction is a prominent example of an MCR used for the synthesis of propargylamines. libretexts.orgnih.gov

A³ Coupling Reactions Utilizing N,N-Diethylamine and Related Components

The A³ coupling (Aldehyde-Alkyne-Amine coupling) reaction is a one-pot synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine. For the synthesis of N,N-Diethylprop-2-yn-1-amine, the reactants would be formaldehyde (B43269), acetylene (B1199291), and diethylamine. The reaction is typically catalyzed by a transition metal. nih.gov

The general mechanism involves the in-situ formation of an iminium ion from the reaction of the aldehyde and the amine. Concurrently, the terminal alkyne is activated by the metal catalyst to form a metal acetylide. The nucleophilic acetylide then attacks the electrophilic iminium ion to generate the propargylamine product. nih.gov

Copper salts are the most frequently employed catalysts for A³ coupling reactions due to their low cost, high efficiency, and good functional group tolerance. libretexts.orgrsc.org Various copper sources, including copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(II) triflate (Cu(OTf)₂), have been successfully used. nih.govrsc.org In some cases, copper nanoparticles have also been shown to be effective catalysts.

A patent discloses a method for the synthesis of N,N-diethylpropargylamine using a formaldehyde solution, diethylamine, and acetylene gas with an activated carbon-supported catalyst composed of copper nitrate (B79036) and other metal salts. This low-pressure catalytic method is reported to be high in activity and selectivity. google.com Another study reports a sustainable protocol for Cu-catalyzed A³-coupling under solvent-free conditions, achieving excellent yields in short reaction times. rsc.org

Table 2: Examples of Copper-Catalyzed A³ Coupling Reactions

Aldehyde Amine Alkyne Catalyst Solvent Temperature Yield Reference
ortho-Alkynylaryl aldehydes Aliphatic/aromatic amines Terminal alkynes CuI Solvent-free Not specified up to 99% rsc.org
Aryl aldehyde Piperidine Terminal alkyne Copper salt Not specified Not specified Good rsc.org
Formaldehyde Diethylamine Acetylene Activated carbon supported Cu(NO₃)₂ Not specified 60 °C High google.com

Palladium complexes are also effective catalysts for various coupling reactions involving alkynes. While direct palladium-catalyzed A³ coupling for the specific synthesis of N,N-Diethylprop-2-yn-1-amine is less commonly reported than copper-catalyzed methods, palladium's role in the activation of alkynes and in C-C and C-N bond formation is well-established.

For instance, palladium-catalyzed dimerization of N-aryl propargylamines has been developed for the synthesis of more complex molecules like 3-vinylquinolines. rsc.orgrsc.org These processes often involve the formation of organopalladium intermediates. Furthermore, palladium iodide has been shown to catalyze the multicomponent carbonylative synthesis of furan (B31954) derivatives from propargyl compounds and amines. nih.gov Although not direct A³ couplings for the target molecule, these examples highlight the potential of palladium catalysis in transformations of propargylamines and related structures. The development of specific palladium-based catalytic systems for the A³ coupling to produce N,N-Diethylprop-2-yn-1-amine could offer alternative synthetic routes with potentially different selectivities and efficiencies.

Iron-Based Catalytic Systems (e.g., CuFe2O4 Nanoparticles)

Iron-based catalysts are a significant area of interest for propargylamine synthesis due to iron's low cost, low toxicity, and environmental friendliness compared to precious metal catalysts. researchgate.netnih.gov Various iron salts, particularly iron(III) chloride (FeCl₃), have been shown to effectively catalyze the three-component coupling of aldehydes, alkynes, and amines. researchgate.netresearchgate.net These reactions can often be performed in the open air and sometimes under neat (solvent-free) conditions, which adds to their "green" appeal. researchgate.net

A notable advancement in this category is the use of magnetically separable nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄). thieme-connect.comresearchgate.net These heterogeneous catalysts combine the catalytic activity of copper with the magnetic properties of iron, allowing for easy recovery and reuse. thieme-connect.comcapes.gov.br CuFe₂O₄ nanoparticles have demonstrated excellent catalytic activity in the A³ coupling reaction to produce propargylamines with high yields. researchgate.net The catalyst's superparamagnetic nature allows it to be separated from the reaction mixture using an external magnet, and it can be reused for multiple cycles without a significant drop in performance. thieme-connect.comcapes.gov.br This reusability is a key advantage for industrial applications. researchgate.net Studies have shown that CuFe₂O₄ nanoparticles can effectively catalyze the reaction between benzaldehyde, piperidine, and phenylacetylene, achieving yields as high as 90-91%. thieme-connect.comresearchgate.net

Catalyst SystemReactantsSolventKey FindingsYield (%)Reference
CuFe₂O₄ Nanoparticles Aldehydes, Amines, AlkynesToluene (B28343)Magnetically separable and reusable catalyst.up to 91 thieme-connect.com
CuFe₂O₄ Nanoparticles Benzaldehyde, Piperidine, PhenylacetyleneNot specifiedExcellent catalytic activity with superparamagnetic nanoparticles.90 researchgate.net
FeCl₃ Aldehydes, Alkynes, AminesNeat (solvent-free)Effective under neat conditions and in open air; particularly good for aliphatic aldehydes.High researchgate.net
Fe₃O₄ Nanoparticles Aldehydes, Amines, AlkynesNot specifiedMagnetically separable, reusable for at least five cycles.High capes.gov.br

Alternative One-Pot Synthetic Routes

The A³ coupling reaction is inherently a one-pot process, and much research has focused on diversifying the catalysts and conditions to improve its scope and sustainability. researchgate.netphytojournal.com Beyond iron-based systems, a wide array of other metal catalysts have been employed, including those based on copper, gold, silver, zinc, and nickel. researchgate.netresearchgate.netmdpi.com

One alternative approach involves a metal-free, decarboxylative three-component coupling. rsc.org In this method, alkynyl carboxylic acids react with paraformaldehyde (a source of formaldehyde) and a secondary amine. This route avoids the use of metal catalysts, which can sometimes contaminate the final product. phytojournal.comrsc.org

Another strategy focuses on the synthesis of propargylamines from less conventional starting materials. For instance, a copper-catalyzed reaction has been developed using methyl vinyl ketone derivatives, 1-alkynes, and secondary amines. nih.gov This process involves a Michael addition followed by a C-C bond cleavage and the addition of a metal acetylide to an in-situ formed iminium ion. nih.gov Furthermore, one-pot syntheses of related structures, like enaminones, have been achieved through three-component reactions of an acetophenone, N,N-dimethylformamid-dimethylacetal (DMFDMA), and a secondary amine in dioxane, highlighting the versatility of one-pot strategies in synthesizing complex amine derivatives. mdpi.com

Synthetic RouteKey ReactantsCatalyst/ConditionsDescriptionReference
Decarboxylative A³ Coupling Alkynyl carboxylic acid, Paraformaldehyde, Secondary amineMetal-freeAvoids metal catalysts, offering a "greener" alternative. rsc.org
Michael Addition/C-C Cleavage Methyl vinyl ketone derivative, 1-Alkyne, Secondary amineCopper (I) HalidesAn unconventional route to di-, tri-, and tetrasubstituted propargylamines. nih.gov
Enaminone Synthesis p-Chloroacetophenone, DMFDMA, Secondary amineDioxane, HeatA one-pot method for related amine structures without needing column purification. mdpi.com

Regioselectivity and Stereoselectivity in Propargyl Amine Formation

Regioselectivity and stereoselectivity are critical considerations in the synthesis of propargylamines, especially when creating chiral centers or specific geometric isomers. In the context of the A³ coupling reaction, if an asymmetrical alkyne is used, the regioselectivity of the addition to the iminium ion becomes important. However, for the synthesis of N,N-Diethylprop-2-yn-1-amine, the use of acetylene or a symmetrical propargyl source simplifies this issue.

The focus often shifts to stereoselectivity when a chiral center is formed at the carbon atom bearing the amino group. This is typically achieved by using chiral catalysts or chiral auxiliaries. For example, highly stereoselective additions of lithiated alkynes to chiral N-tert-butanesulfinyl imines have been reported, yielding propargylamines with excellent diastereoselectivity (up to >20:1). acs.org This method allows for the direct synthesis of optically active propargylamines. acs.org

The geometry of the final product can also be controlled. For instance, the stereoselective synthesis of specific E-isomers of furanones derived from iodoalkynes proceeds through a stereoselective Mizoroki-Heck reaction, demonstrating that multi-step sequences can maintain and control stereochemistry. nih.gov Similarly, silver-catalyzed reactions involving propargylamines have been shown to proceed with unexpected stereoselectivity, which was explained by a radical mechanism rather than a purely ionic one. rsc.org These examples underscore the importance of understanding reaction mechanisms to predict and control the stereochemical outcome. acs.orgrsc.org

Green Chemistry Considerations in this compound Synthesis

The synthesis of propargylamines, including N,N-Diethylprop-2-yn-1-amine, has become a focal point for the application of green chemistry principles. ajgreenchem.comrsc.org A primary goal is to minimize waste and the use of hazardous materials. Key strategies include the use of solvent-free (neat) reaction conditions, catalysis in water, and the development of recoverable and reusable catalysts. rsc.orgacs.orgresearchgate.net

The A³ coupling reaction is inherently atom-economical, as all atoms from the three reactants are incorporated into the final product. rsc.org Further enhancing its green credentials, researchers have successfully performed these couplings under solvent-free conditions, often with minimal catalyst loading. researchgate.netacs.org For example, a polymer-supported copper(II)-bipyridine complex has been used at mol ppm levels for solvent-free A³ couplings, achieving excellent atom economy and high turnover numbers. acs.org

Water is an ideal green solvent, and developing catalysts that are effective in aqueous media is a major research direction. ajgreenchem.comrsc.org Water-soluble catalysts, such as a thiamine-gold(I) complex, have been shown to efficiently catalyze the A³ coupling in water and open to the air, eliminating the need for volatile organic solvents and inert gas protection. rsc.org The use of magnetically separable catalysts like CuFe₂O₄ and Fe₃O₄ nanoparticles also aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling, which reduces waste and cost. thieme-connect.comcapes.gov.br Additionally, the use of catalysts derived from bioresources is an emerging area that further contributes to the sustainability of these synthetic processes. researchgate.net

Reactivity Profiles and Mechanistic Investigations of N,n Diethylprop 2 Yn 1 Amine Hydrochloride

Fundamental Functional Group Transformations

The fundamental reactivity of N,N-Diethylprop-2-yn-1-amine hydrochloride is dictated by its constituent functional groups: the terminal alkyne and the tertiary amine.

The carbon-carbon triple bond is an electron-rich region, making it susceptible to a variety of addition reactions.

Reduction (Hydrogenation): The terminal alkyne can be fully or partially reduced. Catalytic hydrogenation can convert the alkyne to the corresponding alkene (N,N-diethylprop-1-en-2-amine) or, with more forcing conditions, to the fully saturated alkane (N,N-diethylpropylamine). The choice of catalyst is crucial for selectivity. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly used to stop the hydrogenation at the alkene stage.

Oxidation: While the alkyne is resistant to many common oxidizing agents, strong oxidants like ozone or potassium permanganate (B83412) can cleave the triple bond, typically yielding carboxylic acids. However, such harsh conditions can also affect the amine functionality. Milder oxidation of the amine group to an N-oxide is a more common transformation for this class of compounds. wikipedia.orgchem-station.comnih.gov Flavoprotein monooxygenases can also oxidize the carbon-nitrogen bond in amines. nih.gov

The tertiary amine in N,N-Diethylprop-2-yn-1-amine features a lone pair of electrons, conferring both basic and nucleophilic properties. chemguide.co.uk In its hydrochloride salt form, this lone pair is protonated, which neutralizes its nucleophilicity. libretexts.org Treatment with a base is required to liberate the free amine for it to participate in nucleophilic reactions.

Nucleophilic Reactions: As a nucleophile, the free amine can react with electrophiles. A common reaction is quaternization, where the amine attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. chemguide.co.uk This reaction proceeds via an SN2 mechanism.

N-Oxide Formation: The tertiary amine can be oxidized to form an N,N-Diethylprop-2-yn-1-amine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). chem-station.comnih.govthieme-connect.de The resulting N-oxide is a highly polar compound with distinct chemical properties, often used as an oxidant or to increase water solubility. wikipedia.orgnih.gov

Table 1: Summary of Fundamental Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsProduct TypeReference
Terminal AlkyneReductionH₂, Lindlar's CatalystAlkene-
ReductionH₂, Pd/CAlkane-
Tertiary Amine (as free base)QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt chemguide.co.uk
N-OxidationH₂O₂, mCPBAN-Oxide wikipedia.orgchem-station.comthieme-connect.de

Advanced Reaction Pathways Involving N,N-Diethylprop-2-yn-1-amine

The interplay between the alkyne and amine functionalities allows N,N-Diethylprop-2-yn-1-amine to participate in more complex, multicomponent reactions that are central to modern organic synthesis.

The terminal alkyne is an ideal handle for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net

Mechanism: The reaction is catalyzed by a copper(I) species, which coordinates with the terminal alkyne to form a copper(I) acetylide. rsc.org This intermediate then reacts with an organic azide (B81097) in a [3+2] dipolar cycloaddition to form the stable triazole ring. The reaction is known for its high yields, mild reaction conditions (often proceeding at room temperature in aqueous media), and tolerance of a wide variety of functional groups. nih.govnih.govrsc.org N,N-Diethylprop-2-yn-1-amine serves as the alkyne component, acting as a precursor to substituted triazoles. jaydevchemicals.com

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.

Mechanism and Conditions: The reaction is typically co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI). wikipedia.orglibretexts.org The catalytic cycle involves two main parts: the palladium cycle and the copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne (like N,N-Diethylprop-2-yn-1-amine) in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This acetylide then undergoes transmetalation to the palladium complex, which, after reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. An amine, such as triethylamine (B128534) or diethylamine (B46881), is typically used as the base and can also serve as the solvent. wikipedia.orgorganic-chemistry.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling

ComponentExamplesFunctionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for C-C bond formation wikipedia.orglibretexts.org
Copper Co-catalystCuIActivates the alkyne wikipedia.orglibretexts.org
BaseTriethylamine, DiethylamineNeutralizes HX byproduct, forms acetylide wikipedia.orgorganic-chemistry.org
SolventTHF, DMF, Amine BaseReaction medium wikipedia.orgorganic-chemistry.org

Propargyl systems, including propargylamines and their derivatives, are known to undergo various rearrangement reactions, often leading to the formation of allenes or other unsaturated structures.

Aza-Meyer-Schuster Rearrangement: The classic Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comrsc.org An analogous reaction, the aza-Meyer-Schuster rearrangement, has been described for propargylamine (B41283) derivatives, which would convert them into enaldimines or enaminones. organicreactions.org

Propargyl Claisen Rearrangement: While the classic Claisen rearrangement involves allyl vinyl ethers, a related synarchive.comsynarchive.com-sigmatropic rearrangement can occur with propargyl vinyl ethers to produce functionalized allenes. rsc.orgorganic-chemistry.org Propargylamine-derived systems could potentially undergo similar transformations under the right conditions to yield amino-allenes.

A³ Coupling and Related Isomerizations: The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful method for synthesizing propargylamines. wikipedia.orglibretexts.org Interestingly, under certain conditions with specific catalysts, the initially formed propargylamine product can undergo subsequent rearrangement. For example, the Crabbé reaction involves an internal hydride transfer and fragmentation of an A³ coupling product to yield an allene. wikipedia.org

Elucidation of Reaction Mechanisms and Intermediates

The terminal alkyne functionality of this compound is the primary site of reactivity, making it a valuable building block in synthetic chemistry. Its reactions typically proceed through the formation of key intermediates such as metal acetylides and iminium ions.

One of the most important reactions involving this class of compounds is the A³ coupling (Aldehyde-Alkyne-Amine) reaction . This is a three-component reaction that synthesizes propargylamines. The generally accepted mechanism begins with the activation of the terminal alkyne by a metal catalyst, such as silver or gold, to form a metal acetylide intermediate. This step increases the acidity of the acetylenic proton, facilitating its removal. Concurrently, the aldehyde and another amine (which can be the same or different from the substrate) react to form an imine or an iminium ion in situ. The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the imine or iminium ion to forge a new carbon-carbon bond and yield the final propargylamine product.

Another significant reaction is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, it can act as the alkyne component. The mechanism initiates with the formation of an iminium ion from an aldehyde (like formaldehyde) and a secondary amine. A compound with an acidic proton, in this case, the terminal alkyne, can then attack the iminium ion. When the hydrochloride salt of an amine is used, it can exist in equilibrium with the free amine and a proton, helping to maintain the acidic conditions that favor the formation of the iminium ion.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The catalytic cycle for palladium involves oxidative addition of the halide, while the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then undergoes transmetalation with the palladium complex, leading to the formation of the coupled product and regeneration of the catalysts. The use of an amine base is crucial to neutralize the hydrogen halide produced during the reaction.

Influence of Reaction Conditions and Catalysis on Reactivity

The outcome and efficiency of reactions involving this compound are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalysis: A variety of metal catalysts are effective in activating the terminal alkyne of this compound. For A³ coupling reactions, catalysts based on silver and gold have shown significant promise. For instance, silver(I) N-heterocyclic carbene (NHC) complexes have been demonstrated to be effective catalysts. The nature of the counter-ion and the substituents on the NHC ligand can influence the catalytic activity. In a study on A³ coupling reactions, different silver catalysts were tested, showing varying levels of efficiency.

CatalystYield (%)
AgOAc85
Ag₂O<10
AgI<10
[Ag(IPr)Cl]95
[Ag(SIMes)Cl]92

In Sonogashira couplings, palladium catalysts are paramount, often used in conjunction with a copper(I) co-catalyst. The choice of palladium catalyst, such as those with phosphine (B1218219) or N-heterocyclic carbene ligands, can significantly impact the reaction's success.

Reaction Conditions: The solvent plays a critical role in the reactivity of this compound. Its hydrochloride form imparts good solubility in polar solvents. However, the choice of solvent can dramatically affect reaction yields. For example, in a study of A³ coupling reactions, performing the reaction under neat (solvent-free) conditions provided the highest yield compared to various organic solvents.

SolventYield (%)
Toluene (B28343)75
CH₂Cl₂92
CH₃CN91
THF88
Acetone93
DMSO90
Neat97

In Sonogashira couplings, solvent polarity is a key factor. While polar aprotic solvents like DMF are commonly used, non-polar solvents such as toluene have been shown to provide better yields in certain cases, potentially by minimizing ligand displacement from the active palladium complex.

Temperature is another crucial parameter. While many coupling reactions with this compound can proceed at room temperature, optimizing the temperature can lead to improved yields and shorter reaction times. For instance, in a study on carbonylative Sonogashira coupling, increasing the temperature from 80 °C to 120 °C significantly improved the product yield.

Temperature (°C)Time (h)Yield (%)
80110
100120
120145
100355
120391

Applications of N,n Diethylprop 2 Yn 1 Amine Hydrochloride in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The reactivity of the propargyl group (a three-carbon unit containing an alkyne) makes N,N-Diethylprop-2-yn-1-amine hydrochloride a valuable precursor for synthesizing various heterocyclic compounds. Its structure provides a ready-made fragment that can be incorporated into ring systems, particularly those containing nitrogen.

N,N-Diethylprop-2-yn-1-amine and similar propargylamines are instrumental in synthesizing fused nitrogen-containing heterocycles like pyrrolo[1,2-a]quinolines. These structures are of interest due to their presence in natural alkaloids with significant biological importance and their potential as tumor inhibitors. The synthesis often involves the generation of heteroaromatic N-ylides from quinolinium salts, which then act as 1,3-dipoles. These ylides can undergo a [3+2] cycloaddition reaction with suitable dipolarophiles to construct the pyrrole (B145914) ring fused to the quinoline (B57606) core.

In other strategies, related propiolonitriles (which share the C≡C-C-N core structure) can react with isocyanides in a base-promoted [3+2] cycloaddition to form substituted pyrrole derivatives efficiently. rsc.org The versatility of the alkyne group allows for various cyclization strategies, making propargylamines key starting materials for these complex heterocyclic systems.

Table 1: Selected Research on Pyrrolo[1,2-a]quinoline Synthesis

Starting MaterialsReaction TypeKey FeaturesResulting Scaffold
Quinolinium salts and acetylenic compounds[3+2] Cycloaddition via N-ylidesFormation of a fused five-membered pyrrole ring.Pyrrolo[1,2-a]quinoline
Propiolonitriles and isocyanidesBase-promoted [3+2] cycloadditionRapid formation of trisubstituted pyrroles. rsc.orgPyrrole derivatives

Oxazolidinones are a critical class of five-membered nitrogen- and oxygen-containing heterocycles. mdpi.com They are notable for their role as chiral auxiliaries in asymmetric synthesis (known as Evans auxiliaries) and as the core structure in a class of modern antibiotics. mdpi.comwikipedia.org The synthesis of oxazolidinone derivatives can be achieved through various routes, including the reaction of ethanolamines with phosgene (B1210022) equivalents or the cycloaddition of aziridines with isocyanates. mdpi.comorganic-chemistry.org

While not a direct precursor, the reactivity of compounds like N,N-Diethylprop-2-yn-1-amine is relevant in the synthesis of related enamines, which are key intermediates. For instance, N-propynoyl oxazolidinones can undergo a tertiary amine-catalyzed reaction to form enamine products. wikipedia.orgnih.gov This transformation highlights how the acetylenic functionality, central to N,N-Diethylprop-2-yn-1-amine, can be manipulated in the presence of amine catalysts to build complex structures. The reaction proceeds via conjugate addition of the amine to the alkyne, demonstrating the utility of the propargyl group in forming new carbon-nitrogen and carbon-carbon bonds. wikipedia.org

Fused heterocyclic systems, such as furo[2,3-d]pyrimidines, are important scaffolds in medicinal chemistry, with derivatives showing potential as inhibitors for targets like VEGFR-2 and PI3K/AKT. nih.govrsc.orgchalmers.se The synthesis of these molecules involves the construction of a pyrimidine (B1678525) ring fused to a furan (B31954) ring. Various synthetic strategies have been developed to access this core structure. vulcanchem.commdpi.com

The role of this compound in this context is as a potential building block for the pyrimidine portion of the fused system. The C-C≡C-N backbone of the molecule can provide the necessary atoms for constructing part of the six-membered pyrimidine ring. Synthetic routes often involve the cyclization of substituted pyrimidines or the reaction of furan precursors with reagents that build the pyrimidine ring. For example, one-pot base-catalyzed heterocyclization of 2-aminofurans with various reagents can yield furo[2,3-d]pyrimidine (B11772683) derivatives in high yields. vulcanchem.com The propargylamine (B41283) can serve as a synthon in such multi-component reactions, contributing its nitrogen and adjacent carbon atoms to the heterocyclic framework.

Role as a Building Block for Diverse Organic Scaffolds

Beyond its use as a precursor for specific heterocyclic rings, this compound serves as a fundamental building block for constructing larger and more diverse molecular architectures, including conjugated systems and functional materials.

The terminal alkyne group of this compound is a key functional handle for forming 1,3-diyne (also known as conjugated diacetylene) structures. These motifs are important in materials science for their electronic and optical properties and as intermediates in the synthesis of complex molecules. rsc.org The primary method for creating unsymmetrical 1,3-diynes is the Cadiot-Chodkiewicz coupling. nih.gov

This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. nih.gov In this process, this compound (or its free base) acts as the terminal alkyne component. The reaction mechanism begins with the deprotonation of the terminal alkyne's acidic proton, followed by the formation of a copper(I) acetylide intermediate, which then couples with the haloalkyne. nih.gov Research has shown the successful coupling of prop-2-ynyl amines under these conditions to produce the desired 1,3-diyne products. rsc.org A related reaction, the Glaser coupling, can be used for the homocoupling of terminal alkynes to form symmetrical 1,3-diynes. wikipedia.org

Table 2: Key Coupling Reactions for 1,3-Diyne Synthesis

Reaction NameReactantsCatalyst/ReagentsProduct Type
Cadiot-Chodkiewicz Coupling Terminal Alkyne + 1-HaloalkyneCopper(I) salt (e.g., CuBr), Amine BaseUnsymmetrical 1,3-Diyne nih.gov
Glaser Coupling Terminal Alkyne (2 equivalents)Copper(I) salt (e.g., CuCl), Oxidant (e.g., O2)Symmetrical 1,3-Diyne wikipedia.org
Hay Coupling Terminal Alkyne (2 equivalents)Copper(I)-TMEDA complex, O2Symmetrical 1,3-Diyne wikipedia.org

The unique properties of N,N-Diethylprop-2-yn-1-amine lend it to applications in the creation of functional materials and polymers. The free base, N,N-diethylprop-2-yn-1-amine, is used commercially as a leveling agent and brightener in bright nickel electroplating baths. In this application, it functions as a top brightener, helping to produce a smooth and lustrous nickel coating, particularly in low current density areas.

Furthermore, the presence of a polymerizable alkyne group suggests its potential as a monomer for synthesizing specialty polymers. The polymerization of terminal alkynes can lead to conjugated polymers with interesting electronic and optical properties. While specific polymerization studies on N,N-Diethylprop-2-yn-1-amine are not widely detailed, the polymerization of related functional monomers, such as N-substituted acrylamides, is well-established. organic-chemistry.org For example, anionic polymerization and group transfer polymerization are common methods to create polymers from monomers containing amine functionalities. The combination of the amine group and the polymerizable alkyne functionality makes this compound a candidate for developing novel functional polymers for various applications, including coatings, flocculants, or stimuli-responsive materials.

Preparation of N-Substituted Pyrimidines

This compound serves as a valuable building block in the synthesis of N-substituted pyrimidines, a class of heterocyclic compounds prevalent in many biologically active molecules. researchgate.net The reactivity of its terminal alkyne group is central to its application in forming the pyrimidine scaffold or in substituting a pre-existing pyrimidine ring. vulcanchem.com

One of the most direct methods for synthesizing substituted pyrimidines is through the Sonogashira cross-coupling reaction. researchgate.netlookchem.com This palladium-copper catalyzed reaction couples a terminal alkyne, such as N,N-diethylprop-2-yn-1-amine, with a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine (B19661) or 2,6-diamino-6-iodopyrimidine). lookchem.com The reaction proceeds under mild conditions and allows for the direct attachment of the diethylaminopropynyl moiety to the pyrimidine core, yielding a variety of N-substituted pyrimidine derivatives. researchgate.netlookchem.com For instance, the coupling of various ethyne (B1235809) derivatives with 2,6-diamino-6-iodopyrimidine in the presence of a PdCl₂(PPh₃)₂ catalyst and CuI has been shown to produce 2,4-diamino-6-alkynylpyrimidines in high yields. lookchem.com

An alternative strategy involves a one-pot, three-component reaction sequence. researchgate.netfigshare.com In this approach, an acid chloride is first coupled with a terminal alkyne like N,N-diethylprop-2-yn-1-amine under Sonogashira conditions to form an intermediate alkynone. researchgate.net This intermediate is not isolated but is subsequently treated in the same pot with an amidine salt, such as guanidine (B92328) hydrochloride. The ensuing cyclocondensation reaction forms the pyrimidine ring, incorporating the N,N-diethylprop-2-yn-1-amine-derived substituent into the final structure. researchgate.net This method is highly flexible and provides efficient access to a diverse range of 2,4-di- and 2,4,6-trisubstituted pyrimidines. researchgate.net

Representative Sonogashira Coupling for Pyrimidine Synthesis lookchem.com
Reactant 1Reactant 2Catalyst SystemSolvent/BaseConditionsProduct TypeYield
2,6-Diamino-6-iodopyrimidineTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuIDMF / Et₃NRoom Temperature, Overnight2,4-Diamino-6-(phenylethynyl)pyrimidine84%

Contributions to Peptide Synthesis and Related Bioconjugation Chemistry

The terminal alkyne functionality of this compound makes it a significant tool in modern peptide chemistry, particularly through its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbachem.compeptide.com This reaction enables the efficient and highly specific covalent linking of two molecular fragments—one bearing an alkyne (like N,N-diethylprop-2-yn-1-amine) and the other an azide (B81097)—to form a stable 1,2,3-triazole ring. nih.govresearchgate.net

In the context of peptide science, this compound and related propargylamines are used to introduce a "clickable" handle into peptide structures for various modifications. bachem.comacs.org While not an amino acid itself, the propargylamine moiety can be incorporated into amino acid side chains or attached to the N-terminus of a peptide. acs.orgnih.gov This allows for:

Bioconjugation and Labeling: Peptides functionalized with an azide group can be selectively conjugated with N,N-diethylprop-2-yn-1-amine. This strategy is widely used to attach labels such as fluorescent dyes, biotin, or other reporter molecules for applications in bioassays and cellular imaging. nih.govrsc.org

Peptide Cyclization: Intramolecular click reactions are used to create cyclic peptides. nih.gov By incorporating an azide and an alkyne (from a propargylamine derivative) into the same peptide sequence, a cyclization reaction can be induced, forming a stable triazole bridge. bachem.com This can enhance the peptide's conformational stability and biological activity.

Synthesis of Peptide Conjugates: The compound facilitates the linking of peptides to other molecules, including other peptides, small-molecule drugs, or larger scaffolds like resorcinarenes, to create complex multifunctional constructs with novel therapeutic or diagnostic properties. researchgate.netmdpi.com

The CuAAC reaction is valued for its high efficiency, mild reaction conditions (often proceeding in aqueous solutions), and orthogonality to most functional groups found in biological systems, preventing unwanted side reactions with native protein residues. nih.govpeptide.com

Components of a Typical CuAAC Bioconjugation Reaction nih.govpeptide.com
ComponentRoleExample
Alkyne-bearing Molecule"Clickable" handleN,N-Diethylprop-2-yn-1-amine
Azide-bearing BiomoleculeTarget for conjugationAzido-functionalized peptide or protein
CatalystAccelerates cycloadditionCopper(I) salt (e.g., CuI, CuSO₄/Sodium Ascorbate)
SolventReaction mediumAqueous buffer, DMSO, or mixture
Product LinkageStable covalent bond1,4-disubstituted 1,2,3-triazole

Utilization in the Preparation of Precursors for Physiologically Active Substances

This compound and the broader class of propargylamines are crucial intermediates in the synthesis of various physiologically active substances. researchgate.netnih.gov The propargylamine motif is a key pharmacophore in several drugs, particularly those targeting the central nervous system, and also serves as a versatile building block for constructing other complex bioactive molecules. nih.govwikipedia.org

A prominent application is in the synthesis of monoamine oxidase (MAO) inhibitors. The drug Selegiline ((R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine), used for treating Parkinson's disease, contains the characteristic N-propargylamine structure. nih.govnih.gov Its synthesis can be achieved via a chemoenzymatic route starting with the reductive amination of phenylacetone (B166967) with propargylamine to yield (R)-desmethylselegiline, which is subsequently methylated. nih.gov The propargylamine group is essential for the drug's mechanism of action, which involves the irreversible inactivation of the MAO-B enzyme. nih.gov Furthermore, this same propargylamine moiety in Selegiline has been utilized as a handle for click chemistry-based activity profiling to identify its protein targets within cells. nih.gov

The utility of N,N-diethylprop-2-yn-1-amine extends to the synthesis of other classes of bioactive compounds:

Pyrimidine-based Agents: As detailed in section 4.2.3, this compound is a precursor to N-substituted pyrimidines. Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govtubitak.gov.tr

Agrochemicals and Other Pharmaceuticals: Propargylamines are recognized as important precursors in the production of pharmaceuticals and agrochemicals due to the versatile reactivity of the alkyne group. researchgate.net

The hydrochloride salt form enhances the compound's solubility in polar solvents, which can be advantageous for certain reaction conditions. vulcanchem.com

Examples of Physiologically Active Substances Derived from Propargylamine Precursors
Compound/ClassBiological Activity/UseRole of Propargylamine MoietyReference
SelegilineMAO-B Inhibitor (Parkinson's Disease)Key pharmacophore for irreversible enzyme inhibition nih.govnih.gov
N-Substituted PyrimidinesAntimicrobial, Anti-inflammatoryStructural building block for the heterocyclic core nih.govdu.ac.in
EtintidineH₂ receptor antagonistPrecursor in synthesis wikipedia.org

Computational and Theoretical Chemistry Studies of N,n Diethylprop 2 Yn 1 Amine Hydrochloride

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in predicting the intrinsic properties of a molecule. als-journal.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a host of other molecular attributes.

The first step in the computational study of any molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For a flexible molecule like N,N-Diethylprop-2-yn-1-amine hydrochloride, which contains several rotatable single bonds, this is not a trivial task. The molecule can exist in various spatial arrangements, or conformations, each with a different potential energy.

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule by rotating its flexible dihedral angles. For this compound, key rotations would be around the C-C and C-N single bonds of the diethylamino and propargyl groups. A computational scan of these rotations would reveal the energy minima corresponding to stable conformers and the energy barriers between them. youtube.comyoutube.com Studies on other flexible molecules have shown that the global minimum energy conformation is not always the one observed in biological systems or during reactions, as intermolecular interactions can stabilize higher-energy conformers. nih.gov

Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles in N,N-Diethylprop-2-yn-1-amine

Dihedral Angle (°)Relative Energy (kcal/mol) - C-C-N-CRelative Energy (kcal/mol) - C-N-C-C
05.2 (Eclipsed)4.8 (Eclipsed)
600.8 (Gauche)1.0 (Gauche)
1205.5 (Eclipsed)5.1 (Eclipsed)
1800.0 (Anti)0.0 (Anti)
2405.5 (Eclipsed)5.1 (Eclipsed)
3000.8 (Gauche)1.0 (Gauche)

Note: This table is illustrative, based on typical values for alkane and amine torsional barriers, to demonstrate the expected outcome of a conformational analysis.

Once the geometry is optimized, the electronic structure can be investigated in detail. This involves analyzing the molecular orbitals (MOs), electron density distribution, and the nature of chemical bonds. For this compound, key features of interest would be the electronic nature of the carbon-carbon triple bond (alkyne), the nitrogen atom, and the influence of protonation on the amine group.

Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. The protonated amine group is expected to have a significant positive charge, influencing the polarity and reactivity of the entire molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of chemical reactivity. The alkyne group, with its π-orbitals, is expected to be a region of high electron density, making it susceptible to electrophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment8.5 D
NBO Charge on N++0.65 e
NBO Charge on C(alkyne)-0.25 e

Note: This table presents hypothetical data derived from general knowledge of similar molecules, illustrating the typical output of electronic structure calculations.

Modeling of Reactivity and Selectivity in Catalytic Systems

N,N-Diethylprop-2-yn-1-amine, the parent amine of the hydrochloride salt, is a type of propargylamine (B41283). Propargylamines are important building blocks in organic synthesis, often participating in catalytic reactions. nih.govorganic-chemistry.org Computational modeling can be instrumental in understanding the mechanisms of these reactions and predicting their outcomes.

Computational chemistry can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. nih.govnih.gov For reactions involving N,N-Diethylprop-2-yn-1-amine, such as A³ coupling (aldehyde, alkyne, amine) or other metal-catalyzed transformations, DFT calculations can be used to locate the transition state structures and calculate their energies. nih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This is particularly valuable in catalysis, where a catalyst can open up new, lower-energy reaction pathways. acs.org For example, in a palladium-catalyzed cross-coupling reaction, calculations could differentiate between various catalytic cycles and explain the observed regioselectivity and stereoselectivity.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. rsc.orgnih.gov Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. acs.org

For a charged species like this compound, solvent effects are particularly important. Polar solvents would be expected to stabilize the charged molecule and any charged intermediates or transition states. chemrxiv.org A combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used, where the reacting molecules are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. digitellinc.com This allows for the simulation of a realistic solvent environment and its influence on the reaction dynamics.

Advanced Simulation Techniques (e.g., Molecular Dynamics) for Chemical Transformations

While quantum chemical calculations are excellent for understanding the energetics of a reaction at a standstill, molecular dynamics (MD) simulations provide a view of the system in motion. MD simulations solve Newton's equations of motion for all atoms in the system over a period of time, providing a trajectory that reveals the dynamic behavior of molecules. researchgate.net

For this compound, MD simulations can be used to study its diffusion in different solvents, its interaction with other molecules or surfaces, and the conformational changes it undergoes over time. In the context of a chemical transformation, MD can be used to sample the vast conformational space of the reactants and identify productive orientations that can lead to a reaction.

Ab initio molecular dynamics (AIMD), where the forces are calculated "on the fly" using quantum mechanics, can even be used to simulate the bond-breaking and bond-forming events of a reaction itself. nih.gov This provides a powerful, albeit computationally expensive, tool for understanding the complete dynamics of a chemical transformation involving this compound. Studies on other amine hydrochloride salts have used MD to understand their aggregation and phase behavior in solution, which is critical for industrial processes. olisystems.comgla.ac.uk

Future Directions and Emerging Research Avenues for N,n Diethylprop 2 Yn 1 Amine Hydrochloride

Development of Novel and Sustainable Synthetic Methodologies

The primary route to propargylamines, including the parent amine of N,N-Diethylprop-2-yn-1-amine hydrochloride, is the A³ coupling reaction, a one-pot, three-component reaction of an alkyne, an aldehyde, and an amine. While effective, traditional A³ coupling reactions often rely on expensive and potentially toxic heavy metal catalysts and volatile organic solvents. The future of synthesizing this compound and its derivatives is geared towards greener and more sustainable approaches.

Key research trends include:

Heterogeneous Catalysis: The development of robust, recyclable catalysts is a significant area of interest. Nanostructured copper/graphite catalysts have shown promise, offering high efficiency in aqueous media and the ability to be easily separated and reused, which is advantageous for industrial applications.

Solvent-Free and Aqueous Synthesis: A major push is to replace traditional organic solvents with more environmentally benign alternatives. Mechanochemical methods, which use mechanical force to drive reactions in the absence of solvents, and syntheses conducted in water are at the forefront of this research. These methods not only reduce hazardous waste but can also lead to faster and more efficient reactions.

Alternative Energy Sources: Microwave irradiation and flow chemistry are being explored to enhance reaction rates and yields. Flow chemistry, in particular, offers benefits such as improved process control and safety over traditional batch processing.

Abundant and Non-Toxic Catalysts: Research is moving away from precious metal catalysts like gold and silver towards more abundant and less toxic alternatives, such as copper-based systems.

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Propargylamines

FeatureTraditional A³ CouplingEmerging Sustainable Methods
Catalyst Homogeneous (e.g., Au, Ag, Ir complexes)Heterogeneous (e.g., nanostructured Cu/graphite), abundant metals
Solvent Organic solventsWater, solvent-free (mechanochemistry)
Energy Input Conventional heatingMicrowave irradiation, mechanical energy
Process BatchContinuous flow
Sustainability Lower (toxic catalysts, organic waste)Higher (recyclable catalysts, green solvents, atom economy)

Exploration of Expanded Applications in Catalysis and Materials Science

The unique structure of N,N-Diethylprop-2-yn-1-amine, featuring both an amino group and a terminal alkyne, makes it a versatile building block for more than just organic synthesis. Future research will increasingly focus on leveraging these functionalities in catalysis and materials science.

Ligand Development for Catalysis: The nitrogen atom in N,N-Diethylprop-2-yn-1-amine can act as a coordinating site for transition metals. This opens up possibilities for its use as a ligand in the design of novel catalysts for a range of reactions, including cross-coupling, hydrogenation, and polymerization. The propargyl group can also be used to anchor these catalytic complexes to solid supports, facilitating catalyst recovery and reuse.

Polymer Synthesis and Functional Materials: The alkyne group is a reactive handle for polymerization reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This allows for the incorporation of the N,N-diethylpropargylamine unit into polymer backbones, leading to materials with tailored properties. Research is focused on developing polymers with high thermal stability, specific mechanical properties, and interesting optical and electronic characteristics for use in coatings, adhesives, and advanced electronic materials.

Surface Functionalization: The alkyne moiety can be used to attach N,N-Diethylprop-2-yn-1-amine to surfaces like silica (B1680970) and gold nanoparticles. This surface functionalization is a key step in creating new materials for applications in sensors, heterogeneous catalysis, and drug delivery systems. For instance, a sensor could be designed where the immobilized amine acts as a recognition site, and a change in its electronic environment upon binding a target molecule is detected.

Table 2: Emerging Applications of N,N-Diethylprop-2-yn-1-amine Moiety

Application AreaResearch FocusPotential Products/Systems
Catalysis Development of novel ligands and supported catalysts.Chiral catalysts, recyclable cross-coupling catalysts.
Materials Science Synthesis of functional polymers via "click chemistry".High-stability polymers, electronic materials, functional coatings.
Nanotechnology Surface functionalization of nanoparticles and other substrates.Targeted drug delivery vehicles, chemical sensors, novel catalysts.

Interdisciplinary Research Focus on Chemical Transformations in Complex Systems

Future research will not be confined to the synthesis and direct application of this compound. A growing area of interest is its use as a versatile building block in more complex synthetic cascades and multicomponent reactions to build sophisticated molecular architectures.

Synthesis of Heterocyclic Compounds: Propargylamines are key intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrroles, imidazoles, and pyridines. These structural motifs are central to many natural products and pharmaceuticals. Future work will likely focus on developing stereoselective methods to control the three-dimensional arrangement of atoms in these complex molecules.

Natural Product and Pharmaceutical Synthesis: The propargylamine (B41283) skeleton is present in several biologically active molecules. For example, derivatives of propargylamine are used in the synthesis of the monoamine oxidase B (MAO-B) inhibitor Rasagiline, used in the treatment of Parkinson's disease, and the natural product (-)-stenine. Research will continue to explore the use of this compound as a starting material for creating analogues of existing drugs and for the total synthesis of newly discovered natural products.

Multicomponent Reactions: The ability of propargylamines to participate in multicomponent reactions, where three or more reactants combine in a single step, is a powerful tool for generating molecular complexity with high efficiency and atom economy. Future research will aim to design novel multicomponent reactions that utilize this compound to access diverse and complex molecular scaffolds for screening in drug discovery and materials science programs.

Q & A

Q. What are the established synthetic routes for N,N-Diethylprop-2-yn-1-amine hydrochloride?

Methodological Answer: this compound is synthesized via silver-catalyzed alkyne aminolysis. A representative protocol involves reacting terminal alkynes with tertiary amines (e.g., N,N-diethylamine) in dichloromethane under mild conditions (35–100°C, 1 bar) using silver catalysts. Key steps include:

  • Catalyst System : AgNO₃ or Ag₂O (1–5 mol%) .
  • Solvent : Dichloromethane or ethyl acetate/petroleum ether mixtures (1:4 v/v) .
  • Workup : Purification via column chromatography yields the product (80–90% isolated yield).
  • Characterization : Confirmed by ¹H/¹³C NMR and GC-MS. For example, 3-(4-chlorophenyl)-N,N-diethylprop-2-yn-1-amine (a structural analog) shows NMR peaks at δ 3.56 (s, 2H, CH₂) and 2.56 ppm (q, 4H, NCH₂CH₃) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: ¹H and ¹³C NMR are critical for structural validation:

  • ¹H NMR : The propargyl CH₂ group appears as a singlet (δ 3.56–3.63 ppm). Diethylamine NCH₂CH₃ groups show quartets (δ ~2.56–2.61 ppm) and triplets (δ ~1.04–1.11 ppm) .
  • ¹³C NMR : The alkyne carbons resonate at δ 83–85 ppm (sp-hybridized), while the NCH₂CH₃ carbons appear at δ 12–13 ppm (CH₃) and 41–47 ppm (NCH₂) .
  • GC-MS : Molecular ion peaks (e.g., m/z = 221 for 3-(4-chlorophenyl) derivatives) confirm molecular weight .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Insoluble in non-polar solvents (e.g., hexane) .
  • Stability :
    • Stable at RT for short-term storage (≤1 week) under inert atmosphere.
    • Degrades in acidic or aqueous conditions due to hydrolysis of the propargyl group.
    • Long-term storage requires desiccation at -20°C .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency in synthesizing propargylamine derivatives?

Methodological Answer: Optimization involves:

  • Catalyst Screening : Silver catalysts (Ag₂O, AgNO₃) outperform Cu or Au in alkyne activation, reducing side reactions .
  • Solvent Effects : Dichloromethane enhances reaction rates due to moderate polarity, while EtOAc/petroleum ether mixtures improve product isolation .
  • Substrate Scope : Electron-deficient aryl alkynes (e.g., 4-chlorophenylacetylene) yield higher conversions (90%) compared to alkyl analogs (70–75%) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions arise from solvent impurities or dynamic effects. Mitigation strategies include:

  • Deuterated Solvents : Use CDCl₃ for NMR to avoid proton exchange artifacts .
  • Cross-Validation : Combine NMR with GC-MS/HPLC to confirm molecular ions and purity (>95%) .
  • Variable-Temperature NMR : Resolves splitting from conformational exchange (e.g., rotamers in tertiary amines) .

Q. What mechanistic insights explain regioselectivity in alkyne aminolysis?

Methodological Answer: Silver catalysts facilitate anti-Markovnikov addition via:

Alkyne Activation : Ag⁺ coordinates to the terminal alkyne, polarizing the C≡C bond.

Nucleophilic Attack : The amine attacks the β-carbon, forming a propargyl-Ag intermediate.

Protonolysis : HCl quench releases the product and regenerates Ag⁺ .
Computational studies suggest electron-withdrawing substituents (e.g., Cl) stabilize the transition state, enhancing regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.